molecular formula C12H11NO3 B1331953 (3-Acetyl-indol-1-yl)-acetic acid CAS No. 501682-42-4

(3-Acetyl-indol-1-yl)-acetic acid

Cat. No. B1331953
M. Wt: 217.22 g/mol
InChI Key: DAZONLHSNIDOME-UHFFFAOYSA-N
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Description

(3-Acetyl-indol-1-yl)-acetic acid, also known as 3-AI-AcAc, is an organic compound belonging to the group of indoles. It is a colorless to pale yellow oil with a faint characteristic odor and is soluble in most organic solvents. 3-AI-AcAc is primarily used as a synthetic intermediate in the pharmaceutical industry and has been studied for its potential therapeutic benefits in certain diseases.

Scientific Research Applications

Antioxidant Evaluation

(3-Acetyl-indol-1-yl)-acetic acid derivatives have been synthesized and evaluated for their antioxidant activities. Certain derivatives, particularly those with phenolic moieties and electron-donating methoxy substituents, exhibited significant antioxidant activities, indicating that these derivatives might be potential candidates for therapeutic antioxidant agents (Naik, Kumar, & Harini, 2011).

Molecular Tagging and Carrier-Linking

The molecule has been utilized in the design of novel research tools such as immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes. This enables innovative approaches in plant science and potentially in human and animal health studies (Ilić et al., 2005).

Fluoroacetylation of Indoles

Indole derivatives, including (3-Acetyl-indol-1-yl)-acetic acid, have been used in the fluoroacetylation of indoles to synthesize diverse fluoromethyl indol-3-yl ketones. This process is significant in the field of organic chemistry for the synthesis of novel compounds under catalyst- and additive-free conditions, opening new avenues for drug development and chemical synthesis (Yao et al., 2016).

Indolic Compound Identification in Plant Tissues

A novel method has been developed using liquid chromatography-mass spectrometry for the facile characterization of small indolic compound profiles in plants. This methodology provides a powerful tool for screening and identifying indolic compounds, including (3-Acetyl-indol-1-yl)-acetic acid derivatives in plant tissues, facilitating the exploration of their roles in plant physiology and potentially in human nutrition (Yu, Hegeman, & Cohen, 2014).

Microbial Production

(3-Acetyl-indol-1-yl)-acetic acid is a crucial auxin in plants and is involved in the regulation of plant growth and development. Engineered microorganisms, such as Escherichia coli, have been used for the microbial production of this compound from renewable resources, demonstrating its potential for large-scale production and applications in agriculture (Guo et al., 2019).

properties

IUPAC Name

2-(3-acetylindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8(14)10-6-13(7-12(15)16)11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZONLHSNIDOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360189
Record name (3-Acetyl-indol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Acetyl-indol-1-yl)-acetic acid

CAS RN

501682-42-4
Record name (3-Acetyl-indol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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